4-Carbamoyl-1-hexadecylpyridinium Chloride

Overview

Description

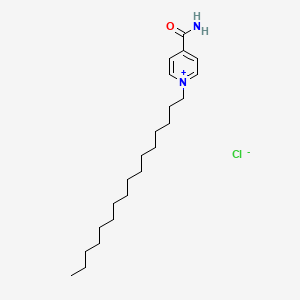

4-Carbamoyl-1-hexadecylpyridinium Chloride, also known by its CAS number 377085-58-0, is a chemical compound with the molecular formula C22H39ClN2O . It is commonly used in proteomics research .

Molecular Structure Analysis

The molecular structure of 4-Carbamoyl-1-hexadecylpyridinium Chloride consists of 22 carbon atoms, 39 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 383.011 Da .Scientific Research Applications

Carbamoyl Chlorides in Synthesis

Carbamoyl chlorides serve as important intermediates in both laboratory research and industrial synthesis. They are utilized in solvolysis reactions, which often occur at the carbonyl carbon, replacing the chloride ion. These reactions are typically SN1, with the addition of an amine introducing a bimolecular component. The studies of these reactions provide valuable insights into the reactivity and application of carbamoyl chlorides, including derivatives such as 4-Carbamoyl-1-hexadecylpyridinium Chloride, in synthetic chemistry (D’Souza & Kevill, 2016).

Antimicrobial Applications

1-Hexadecylpyridinium Chloride, a compound structurally related to 4-Carbamoyl-1-hexadecylpyridinium Chloride, has been evaluated for its efficacy as a decontaminant in the primary isolation of Mycobacterium bovis from bovine lesions. It has shown to be as effective as 2% NaOH in controlling contamination growth, offering advantages such as being a rapid one-step procedure not requiring neutralization, less toxicity to M. bovis, and promoting earlier colony appearance (Corner & Trajstman, 1988).

Catalytic Applications

Carbamoyl complexes of nickel and palladium have been reported to be precursors for the preparation of isocyanates or carbamoyl chlorides. This transformation is critical for synthesizing carbamates or N,N'-substituted ureas, indicating the utility of carbamoyl chloride derivatives in organometallic chemistry and catalysis (Giannoccaro, Tommasi, & Aresta, 1994).

Surface Modification for Antimicrobial Properties

The covalent attachment of poly(4-vinyl-N-alkylpyridinium bromide), related to 4-Carbamoyl-1-hexadecylpyridinium Chloride, to glass slides created surfaces that kill airborne bacteria on contact. This application demonstrates the antimicrobial potential of pyridinium-based compounds in creating bactericidal surfaces, which could be extended to the use of 4-Carbamoyl-1-hexadecylpyridinium Chloride for similar purposes (Tiller, Liao, Lewis, & Klibanov, 2001).

Mechanism of Action

While the exact mechanism of action for 4-Carbamoyl-1-hexadecylpyridinium Chloride is not clear, it’s worth noting that cetylpyridinium, a similar compound, is a quaternary ammonium with broad-spectrum antiseptic properties . It’s commonly used in oral care products for its antiseptic actions and protective action against dental plaque and reducing gingivitis .

properties

IUPAC Name |

1-hexadecylpyridin-1-ium-4-carboxamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-21(17-20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQLSZMFKAEZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659880 | |

| Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carbamoyl-1-hexadecylpyridinium Chloride | |

CAS RN |

377085-58-0 | |

| Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)